{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride
Description
{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride (CAS: 2091454-01-0) is a sulfonyl chloride derivative featuring a spirocyclic ether scaffold. Its molecular formula is C₉H₁₅ClO₃S, with a molecular weight of 238.73 g/mol . The compound’s spirocyclic structure introduces conformational rigidity, which may enhance selectivity in organic synthesis, particularly in pharmaceutical and agrochemical applications. Limited data are available on its physicochemical properties (e.g., boiling point, solubility), but its structural complexity suggests distinct reactivity compared to linear sulfonyl chlorides.
Properties
IUPAC Name |
2-oxaspiro[4.4]nonan-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-9(7-13-8)3-1-2-4-9/h8H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYVSLBHRSYHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride typically involves the reaction of {2-Oxaspiro[4.4]nonan-3-yl}methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl chloride group facilitates nucleophilic displacement reactions with various nucleophiles. For example:
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Amines : React to form sulfonamide derivatives.
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Alcohols/Thiols : Yield sulfonate esters or thioesters.
In studies involving 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes, mesylation with {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride produced activated intermediates that underwent intramolecular cyclization. The reaction pathway and products depend on the substituent (X) adjacent to the hydroxymethyl group :
Mechanistically, the reaction involves one-electron reduction and cyclization steps. Proximity effects between functional groups (e.g., nitroxide and hydroxymethyl groups at ~3 Å) promote intramolecular reactions .
Hofmann Elimination
Quaternary ammonium salts derived from this compound undergo Hofmann elimination under basic conditions. For instance:
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Methylation of tricyclic amine 3 with MeI forms 15 , which eliminates HI upon treatment with Ag₂O to yield 2,3,3-trimethyl-1,2,3,4,5,7,8,8a-octahydrocyclopenta[c]azepine (56% yield) .
This pathway demonstrates the compound’s utility in synthesizing strained azepine derivatives.
Appel Reaction Comparisons
While mesylation typically provides higher yields (e.g., 80% for 3 ), the Appel reaction (PPh₃-CBr₄) is less efficient for bromination due to competing side reactions. For example:
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Reactions with nitroxide derivatives (1a ) gave tarred mixtures and low yields of 2 (moderate 56%) .
4.1. Functionalization of Hydroxymethyl Derivatives
The reagent activates hydroxymethyl groups in spirocyclic compounds, enabling access to complex heterocycles. Key transformations include:
Mechanistic Insights
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Proximity-Driven Reactivity : Spatial arrangement of functional groups dictates reaction outcomes. For example, nitroxide derivatives undergo unexpected cyclization due to radical intermediates .
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Electrophilic Activation : The methanesulfonyl chloride group enhances electrophilicity, facilitating covalent bond formation with nucleophiles .
Comparative Reactivity
| Parameter | Mesylation (MsCl) | Appel Reaction (PPh₃-CBr₄) |
|---|---|---|
| Typical Yield Range | 56–80% | 30–56% |
| Side Reactions | Minimal | Significant tarring |
| Functional Group Tolerance | Broad | Limited (sensitive to redox conditions) |
8.1. Reaction Outcomes with Varied Substituents
| X Group | Product(s) | Yield/Product Ratio | Key NMR Signals (δ, ppm) |
|---|---|---|---|
| O | 2 | 56% | 1.18 (s, 6H), 3.51 (s, 2H) |
| OBn | 4c /5c /6c /2 = 12.6/3.3/1/9.4 | Ratio 12.6:3.3:1:9.4 | 5.2–5.4 (m, CH₂Ph), 138–150 (C=C) |
| H | 3 | 80% | 2.94 (s, 3H, NCH₃) |
8.2. Spectral Data for Key Products
| Compound | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
|---|---|---|
| 2 | 1.18 (s, 6H), 3.51 (s, 2H) | 28.6 (CH₃), 45.1 (CH₂), 79.6 (C-O) |
| 4c | 4.63 (s, 2H, CH₂Ph), 1.64–2.40 (m) | 138.2 (C=C), 148.5 (C=O) |
Scientific Research Applications
Organic Synthesis
One of the primary applications of {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride is in organic synthesis as a reagent for the activation of hydroxyl groups. It facilitates nucleophilic substitution reactions, allowing for the conversion of alcohols into more reactive sulfonate derivatives. This property is particularly useful in the synthesis of complex organic molecules.
Reactions with Hydroxymethyl Compounds
Research has demonstrated the successful application of this compound in reactions involving hydroxymethyl derivatives. For instance, the reaction with 6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes yields various functionalized products, including cyclopenta derivatives and azepines, showcasing its versatility in generating complex structures .
| Starting Material | Product | Yield (%) |
|---|---|---|
| 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | Hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole | 56 |
| 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane | Octahydrocyclopenta[c]azepines | Varied |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as a pharmacological agent. Its ability to modulate receptor activities makes it a candidate for developing treatments for various disorders.
5-Hydroxytryptamine Receptor Modulation
The compound has been studied for its effects on the 5-hydroxytryptamine receptor 7 (5-HT7), which is implicated in several neurological conditions such as depression and anxiety disorders. Research indicates that compounds derived from this compound can exhibit activity modulation on this receptor, suggesting therapeutic potential .
Industrial Applications
Beyond laboratory settings, this compound may find applications in industrial chemistry as an intermediate for synthesizing dyes, agrochemicals, and other specialty chemicals due to its reactive sulfonate group.
Case Studies
Several studies have documented the applications of this compound:
- Synthesis of Functionalized Derivatives : A study focused on synthesizing various azepine derivatives from hydroxymethyl precursors using this compound as a key reagent .
- Pharmacological Investigations : Research exploring the modulation of 5-hydroxytryptamine receptor activities by derivatives of this compound showed promising results in preclinical models targeting mood disorders .
Mechanism of Action
The mechanism of action of {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic applications to modify and create new compounds.
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl)
Key Properties :
Comparison :
- Structural Simplicity : Methanesulfonyl chloride lacks the spirocyclic moiety, leading to faster reaction kinetics due to reduced steric hindrance.
- Environmental Impact : Contributes significantly to life cycle impacts in ionic liquid production , whereas the spiro compound’s environmental data remain unstudied.
Ethanesulfonyl Chloride (C₂H₅SO₂Cl)
Key Properties :
Comparison :
- Solubility: Ethanesulfonyl chloride’s longer alkyl chain may improve solubility in non-polar solvents compared to the spiro compound.
- Applications : Less commonly used than methanesulfonyl chloride; niche roles in surfactant synthesis.
(1-Cyanocyclobutyl)methanesulfonyl Chloride
Key Properties :
Comparison :
- Functionality : The nitrile group introduces additional reactivity (e.g., hydrolysis to carboxylic acids), unlike the spiro compound’s ether moiety.
Physicochemical and Reactivity Comparison
| Property | {2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl Chloride | Methanesulfonyl Chloride | Ethanesulfonyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 238.73 | 114.55 | 128.59 |
| Boiling Point | Not reported | 60°C (21 mmHg) | ~85°C (estimated) |
| Density (g/mL) | Not reported | 1.48 | ~1.35 (estimated) |
| Reactivity | Moderate (steric hindrance) | High | Moderate |
| Key Applications | Specialized synthesis (e.g., spirocyclic drugs) | Ionic liquids, peptides | Surfactants |
Biological Activity
{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a spirocyclic structure, which is significant for its reactivity and potential applications in drug development.
The synthesis of this compound typically involves the reaction of {2-Oxaspiro[4.4]nonan-3-yl}methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This method allows for the introduction of the methanesulfonyl chloride group, enhancing the compound's electrophilic character, which is crucial for its biological activity .
The biological activity of this compound can be attributed to its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonyl chloride moiety is highly reactive, allowing it to form covalent bonds with nucleophiles such as amines, alcohols, and thiols . This reactivity facilitates the modification of biomolecules, which can lead to various pharmacological effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating receptor functions. For instance, derivatives have shown promise as modulators of the 5-hydroxytryptamine (serotonin) receptor 7, which is implicated in various neurological conditions including depression and anxiety disorders .
Table 1: Biological Activities of Related Compounds
Case Studies
- Neuropharmacological Studies : A study investigating the effects of spirocyclic compounds on serotonin receptors found that certain derivatives significantly influenced receptor activity, suggesting potential therapeutic applications in treating mood disorders .
- Anticancer Research : Research focused on oxetane-containing compounds revealed their ability to inhibit NQO1, an enzyme overexpressed in cancer cells, indicating a pathway for developing anticancer agents .
Safety and Toxicology
Safety data for this compound indicate potential hazards including skin irritation and respiratory issues upon exposure . In vitro studies have shown positive results for genotoxicity in human lymphocytes under specific conditions, emphasizing the need for careful handling and further toxicological assessment .
Q & A
Q. What strategies minimize batch variability in derivative synthesis?
- Methodological Answer :
- Quality control of intermediates : Use HPLC to verify precursor purity (>98%) before mesylation .
- Reaction monitoring : Track progress via TLC (silica GF254, UV/iodine staining) or in-situ FTIR for S=O bond formation .
- Post-synthesis stabilization : Lyophilize derivatives under vacuum to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
